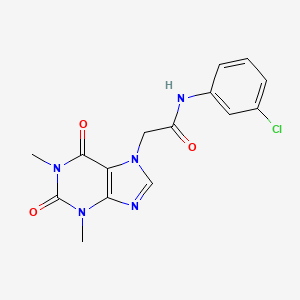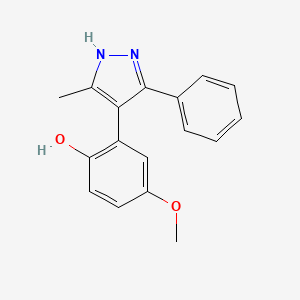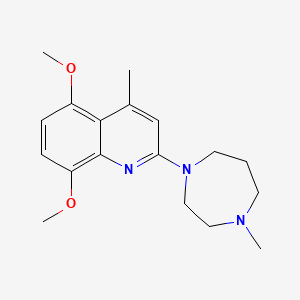![molecular formula C19H22N2O2 B5746107 N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as DEAB, is a chemical compound that has been used extensively in scientific research for its unique properties. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that is responsible for the metabolism of many drugs and toxins in the body. DEAB has been shown to have a wide range of applications in the fields of cancer research, stem cell biology, and toxicology.
Mecanismo De Acción
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide works by binding to the active site of ALDH, thereby preventing the enzyme from metabolizing its substrate. This results in an accumulation of toxic metabolites within the cell, leading to cell death or growth inhibition. The specific isoform of ALDH that is inhibited by N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide depends on the cell type and context in which it is used.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and stem cells, N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the Wnt and Notch pathways, which are important in cell proliferation and differentiation. N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has also been shown to affect the expression of various genes involved in drug metabolism and detoxification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide in lab experiments is its potency and selectivity for ALDH inhibition. This allows researchers to specifically target the ALDH isoform of interest without affecting other metabolic pathways. However, one limitation of using N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide is its potential for off-target effects, as it may also bind to other proteins or enzymes in the cell. Additionally, the effects of N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide may be cell type-specific and may not be generalizable to all cell types or contexts.
Direcciones Futuras
There are many potential future directions for research on N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide. One area of interest is the development of more potent and selective ALDH inhibitors for use in cancer therapy. Additionally, N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide could be used to study the role of ALDH in other biological processes, such as development and aging. Finally, N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy or reduce their toxicity.
Métodos De Síntesis
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with diethylamine, followed by a reaction with 4-aminobenzamide. The resulting product is then purified through recrystallization and column chromatography to yield N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide in its pure form.
Aplicaciones Científicas De Investigación
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its role in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, particularly those of the breast, prostate, and colon. N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has also been used to study the role of ALDH in stem cell biology, as it can selectively inhibit the ALDH isoform responsible for stem cell self-renewal. Additionally, N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has been used in toxicology studies to evaluate the effects of ALDH inhibition on the metabolism and toxicity of various drugs and toxins.
Propiedades
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)15-9-11-17(12-10-15)20-18(22)16-8-6-7-14(3)13-16/h6-13H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDOLYVASCTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)




![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)





![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)